REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[CH3:17]O>CCCCCC.C(OCC)(=O)C>[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([O:10][CH3:17])=[O:9]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating for 6 to 12 hours
|
Duration
|
9 (± 3) h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
WASH
|
Details
|
The residue was washed twice with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.15 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |